molecular formula C22H12Cl2O6 B14650712 Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate CAS No. 51773-11-6

Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate

Cat. No.: B14650712
CAS No.: 51773-11-6
M. Wt: 443.2 g/mol
InChI Key: LRABSFMTMAIQOZ-UHFFFAOYSA-N
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Description

Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings, which are further connected to a benzene-1,2-dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate typically involves the reaction of benzene-1,2-dicarboxylic acid with 4-(chlorocarbonyl)phenyl derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride, which facilitates the formation of the chlorocarbonyl groups. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products

    Amides: Formed by the reaction with amines

    Esters: Formed by the reaction with alcohols

    Alcohols and Amines: Formed by reduction reactions

    Carboxylic Acids: Formed by oxidation reactions

Mechanism of Action

The mechanism of action of Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The chlorocarbonyl groups are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate is unique due to its dual chlorocarbonyl functionality, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and applications in various fields .

Properties

CAS No.

51773-11-6

Molecular Formula

C22H12Cl2O6

Molecular Weight

443.2 g/mol

IUPAC Name

bis(4-carbonochloridoylphenyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H12Cl2O6/c23-19(25)13-5-9-15(10-6-13)29-21(27)17-3-1-2-4-18(17)22(28)30-16-11-7-14(8-12-16)20(24)26/h1-12H

InChI Key

LRABSFMTMAIQOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl)C(=O)OC3=CC=C(C=C3)C(=O)Cl

Origin of Product

United States

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